molecular formula C12H18N2 B13076844 4-Methyl-3-(piperidin-4-YL)aniline

4-Methyl-3-(piperidin-4-YL)aniline

Cat. No.: B13076844
M. Wt: 190.28 g/mol
InChI Key: FKKZSULUMYYLML-UHFFFAOYSA-N
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Description

4-Methyl-3-(piperidin-4-yl)aniline (CAS: 882626-96-2) is an aniline derivative featuring a methyl group at the para-position (C4) and a piperidinyl substituent at the meta-position (C3). Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol . Piperidine, a six-membered saturated amine ring, confers basicity and structural rigidity, making this compound a valuable intermediate in pharmaceutical synthesis. The methyl group enhances hydrophobic interactions, while the piperidinyl moiety facilitates binding to biological targets via hydrogen bonding or electrostatic interactions.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

4-methyl-3-piperidin-4-ylaniline

InChI

InChI=1S/C12H18N2/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7,13H2,1H3

InChI Key

FKKZSULUMYYLML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2CCNCC2

Origin of Product

United States

Preparation Methods

Nitro Reduction Method

This method involves reducing a nitro group to an amine. For This compound , a potential precursor could be 4-Methyl-3-(piperidin-4-yl)nitrobenzene .

Reagent Conditions Yield
Hydrogen Gas + Pd/C 50 atm, 100°C High
Sodium Borohydride THF, 20°C Moderate

Amination Reactions

Involves reacting a halogenated aromatic compound with a piperidine derivative.

Reagent Conditions Yield
Piperidine + 3-Bromo-4-methylaniline K2CO3, DMF, 100°C Moderate

Research Findings and Challenges

  • Efficiency and Cost : Methods avoiding precious metals are preferred for industrial production due to cost and environmental considerations.
  • Selectivity : Ensuring selective reduction of the nitro group without affecting other functional groups is crucial.
  • Safety : Handling reducing agents and potential intermediates requires careful safety protocols.

Mechanism of Action

The mechanism by which 4-Methyl-3-(piperidin-4-YL)aniline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. Pathways involved include neurotransmitter synthesis and degradation, where the compound can act as an inhibitor or modulator.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name C3 Substituent Molecular Weight (g/mol) Key Properties/Biological Relevance Reference
This compound Piperidinyl 190.28 High basicity; potential CNS drug target
4-Methyl-3-(morpholinosulfonyl)aniline Morpholinosulfonyl ~285.35* Enhanced H-bonding; FXR antagonist
4-Methyl-3-(trifluoromethyl)aniline Trifluoromethyl 175.15 Lipophilic; intermediate for avacopan
4-Methyl-3-(methylsulfonyl)aniline Methylsulfonyl 185.24 Polar; limited antagonistic activity

*Calculated based on molecular formula C₁₁H₁₆N₂O₃S.

Key Observations:

  • Piperidinyl vs. Morpholinosulfonyl: The piperidinyl group in the target compound lacks the sulfonyl oxygen present in morpholinosulfonyl analogs, reducing polarity and hydrogen-bonding capacity. This may diminish activity in targets requiring polar interactions (e.g., farnesoid X receptor (FXR) antagonists) .
  • Methylsulfonyl: This highly polar group decreases membrane permeability, explaining its lower antagonistic potency compared to 4-methyl-3-(morpholinosulfonyl)aniline .

Biological Activity

4-Methyl-3-(piperidin-4-YL)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.

Structure and Properties

This compound features a piperidine ring, which is known for its diverse biological activities. The presence of the methyl group and the aniline moiety contributes to its unique chemical properties and biological interactions.

Antioxidant Activity

Research indicates that compounds containing a piperidine structure often exhibit significant antioxidant properties. For instance, derivatives of piperidine have been studied for their ability to scavenge free radicals:

  • DPPH Scavenging Assay : Compounds with piperidine rings demonstrated varying degrees of DPPH radical scavenging activity. For example, derivatives with electron-donating groups showed enhanced antioxidant capacity compared to those with electron-withdrawing groups .
  • Hydrogen Peroxide Scavenging : The antioxidant activity was also evaluated using hydrogen peroxide scavenging assays, where several derivatives exhibited promising results, indicating their potential as antioxidant agents .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies:

  • In Vitro Studies : A study synthesized various piperidine derivatives and tested them against a range of bacterial strains using the disc diffusion method. Results indicated that certain derivatives exhibited significant antibacterial activity, particularly those with specific substituents on the phenyl ring .
  • Mechanism of Action : The antimicrobial effects are often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways within the bacteria .

Anticancer Activity

The anticancer properties of this compound have garnered attention due to its potential in targeting cancer cell proliferation:

  • Cytotoxicity Assays : In studies assessing cytotoxic effects against various cancer cell lines, certain derivatives showed IC50 values in the micromolar range, indicating potent anti-proliferative effects. For example, compounds derived from piperidine scaffolds demonstrated significant inhibition of breast cancer cell lines .
  • Targeting PI3K Pathway : Some derivatives were found to inhibit phosphoinositide 3-kinases (PI3K), a critical pathway involved in cancer cell growth and survival. This inhibition suggests that this compound could serve as a lead compound for developing novel anticancer agents .

Case Studies

Several case studies have highlighted the biological activities of piperidine-containing compounds:

  • Study on Antioxidant Properties :
    • Researchers synthesized various piperidine derivatives and evaluated their antioxidant potential using DPPH and superoxide scavenging assays. Compounds with specific substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of piperidine derivatives against Gram-positive and Gram-negative bacteria revealed that certain modifications on the aniline moiety significantly increased antimicrobial efficacy .
  • Anticancer Research :
    • A recent study investigated the cytotoxic effects of a series of piperidine derivatives on different cancer cell lines, demonstrating that some compounds had IC50 values below 1 μmol/L, indicating strong potential as anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Methyl-3-(piperidin-4-YL)aniline is C12_{12}H18_{18}N2_2, with a molecular weight of approximately 190.28 g/mol. The compound features a piperidine ring attached to an aniline moiety, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study:
A study conducted by researchers evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific biochemical pathways.

Case Study:
In a recent study published in a peer-reviewed journal, this compound was shown to inhibit cell proliferation in human cancer cell lines (e.g., breast and lung cancer). The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity against these cancer types .

Organic Synthesis

Due to its versatile reactivity, this compound serves as an important intermediate in organic synthesis. It can be utilized in the development of various pharmaceuticals and agrochemicals.

Potential Drug Development

The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for drug development.

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